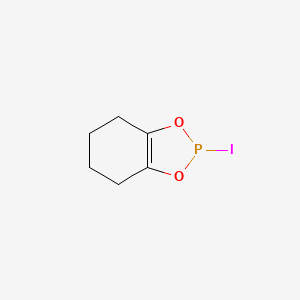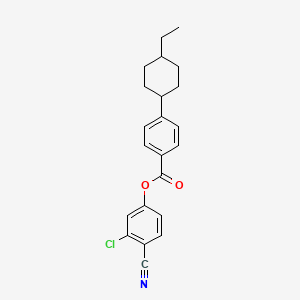
(2S)-1-(benzylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Benzylamino-butan-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its benzylamino group attached to a butanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylamino-butan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-benzylamino-butan-2-one using chiral catalysts or reducing agents such as borane complexes. The reaction conditions often include low temperatures and inert atmospheres to ensure high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of (S)-1-Benzylamino-butan-2-ol may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum supported on carbon to achieve efficient and scalable synthesis. The choice of solvent and reaction parameters is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Benzylamino-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-Benzylamino-butan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as a chiral resolving agent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-Benzylamino-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
®-1-Benzylamino-butan-2-ol: The enantiomer of (S)-1-Benzylamino-butan-2-ol, with similar chemical properties but different biological activities.
1-Benzylamino-butan-2-one: The ketone precursor used in the synthesis of (S)-1-Benzylamino-butan-2-ol.
1-Benzylamino-butan-2-amine: A reduced form of the compound with different reactivity and applications.
Uniqueness: (S)-1-Benzylamino-butan-2-ol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in biological systems. Its ability to participate in a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2S)-1-(benzylamino)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1 |
Clé InChI |
XHIGQRPMBZIQLS-NSHDSACASA-N |
SMILES isomérique |
CC[C@@H](CNCC1=CC=CC=C1)O |
SMILES canonique |
CCC(CNCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)



![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)


![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
